N,N-Dimethylpiperidin-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethylpiperidin-3-amine dihydrochloride: is a chemical compound with the molecular formula C7H18Cl2N2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of two methyl groups attached to the nitrogen atom at the 3-position of the piperidine ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from Piperidine: One common method involves the reaction of piperidine with formaldehyde and dimethylamine. The reaction typically occurs under acidic conditions to form N,N-dimethylpiperidin-3-amine, which is then converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production: Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Dimethylpiperidin-3-amine dihydrochloride can undergo oxidation reactions to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: N,N-Dimethylpiperidin-3-amine N-oxide.
Reduction: Secondary amines.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: N,N-Dimethylpiperidin-3-amine dihydrochloride is used as a catalyst in various organic reactions, including polymerization and alkylation reactions.
Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
Biology:
Biochemical Research: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine:
Drug Development: It is investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry:
Chemical Manufacturing: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
Molecular Targets and Pathways: N,N-Dimethylpiperidin-3-amine dihydrochloride exerts its effects by interacting with various molecular targets, including enzymes and receptors The exact mechanism of action depends on the specific application and the biological system involved
Comparison with Similar Compounds
N,N-Dimethylpiperidin-4-amine dihydrochloride: Similar structure but with the dimethylamino group at the 4-position.
N,N-Dimethylpiperidin-2-amine dihydrochloride: Similar structure but with the dimethylamino group at the 2-position.
N-Methylpiperidin-3-amine dihydrochloride: Contains only one methyl group on the nitrogen atom.
Uniqueness: N,N-Dimethylpiperidin-3-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N,N-dimethylpiperidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-9(2)7-4-3-5-8-6-7;;/h7-8H,3-6H2,1-2H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCNBWACOPXKMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCNC1.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560608 |
Source
|
Record name | N,N-Dimethylpiperidin-3-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90560608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126584-46-1 |
Source
|
Record name | N,N-Dimethylpiperidin-3-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90560608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.